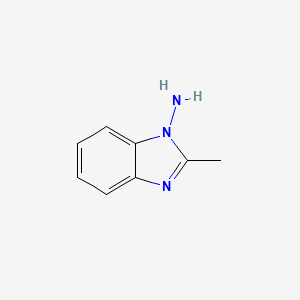

2-methyl-1H-benzimidazol-1-amine

Description

Fundamental Significance of the Benzimidazole (B57391) Heterocyclic Scaffold

The benzimidazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. nih.gov Its structural resemblance to naturally occurring purines allows it to readily engage with biopolymers. researchgate.net The physicochemical properties of benzimidazoles, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to their potent and diverse biological activities. nih.gov This has led to the development of numerous benzimidazole-containing compounds with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. ijarsct.co.innih.govresearchgate.net The planarity and rigidity of the fused ring system, combined with the potential for substitution at various positions, provide a unique platform for the design of novel therapeutic agents. researchgate.net

Scope and Relevance of Research on N1-Aminated Benzimidazoles

While the benzimidazole scaffold itself is of great importance, the introduction of substituents at the N1 position significantly expands its chemical space and biological potential. Specifically, the amination of the N1 position to yield N1-aminated benzimidazoles introduces a reactive and versatile functional group. This modification can influence the electronic properties, solubility, and binding interactions of the parent molecule. Research into N1-aminated benzimidazoles is driven by the quest for new compounds with enhanced or novel pharmacological profiles. The amino group at the N1 position can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. Furthermore, it can serve as a synthetic handle for further derivatization, allowing for the creation of extensive compound libraries for screening and optimization. The synthesis of 2-phenyl-1H-benzimidazol-1-amine has been reported, highlighting the interest in this class of compounds. thieme-connect.de

Historical Context of Benzimidazole Chemistry and Derivatives

The history of benzimidazole chemistry dates back to the 19th century, with the first synthesis of benzimidazole itself being a significant milestone. researchgate.net However, it was the discovery of the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit as a fundamental component of vitamin B12 in the mid-20th century that truly highlighted the biological significance of this heterocyclic system. researchgate.net This discovery spurred extensive research into the synthesis and properties of various benzimidazole derivatives. ijarsct.co.in Early work focused on understanding the fundamental reactivity and tautomerism of the benzimidazole ring. researchgate.netinstras.com Over the decades, synthetic methodologies have evolved, with the development of more efficient and environmentally friendly procedures for the preparation of substituted benzimidazoles. organic-chemistry.orgresearchgate.net The Phillips method, involving the condensation of o-phenylenediamines with carboxylic acids, remains a widely used and versatile approach. researchgate.net The continuous exploration of benzimidazole chemistry has led to the introduction of a wide range of derivatives with significant therapeutic applications. ijarsct.co.in

Chemical Profile of 2-methyl-1H-benzimidazol-1-amine

The compound this compound is a derivative of the core benzimidazole structure, featuring a methyl group at the 2-position and an amine group at the 1-position.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol nih.gov |

| CAS Number | 1622-57-7 nih.gov |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1N nih.gov |

| InChI Key | XDFZKQJLNGNJAN-UHFFFAOYSA-N nih.gov |

Synthesis and Reactions

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted precursor. One reported method involves the acetylation of a 2-nitroarylhydrazine, followed by reduction and subsequent acid-catalyzed cyclization, which proceeds through an acetyl group migration to yield the target compound. thieme-connect.de

The reactivity of this compound is influenced by the presence of the N1-amino group and the methyl group at the 2-position. The N1-amino group can undergo various reactions typical of primary amines, such as acylation and alkylation. libretexts.org These reactions provide a pathway for the synthesis of a diverse range of derivatives with potentially new chemical and biological properties.

Spectroscopic Data

The structural elucidation of this compound and related compounds relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the parent compound, 2-methyl-1H-benzimidazole, shows characteristic signals for the aromatic protons and the methyl group. researchgate.netchemicalbook.com In DMSO-d6, the aromatic protons appear as a multiplet around 7.20-7.52 ppm, and the methyl protons present as a singlet at approximately 2.62 ppm. researchgate.net For N1-substituted derivatives, the chemical shifts of these protons would be influenced by the nature of the substituent.

¹³C NMR: The carbon NMR spectrum of 2-methyl-1H-benzimidazole in DMSO-d6 reveals distinct signals for the carbon atoms of the benzimidazole ring system and the methyl group. spectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum of 2-methyl-1H-benzimidazole exhibits characteristic absorption bands corresponding to N-H stretching (around 3400 cm⁻¹), C-H stretching (around 2960 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and C-N stretching (around 1100 cm⁻¹). researchgate.net The presence of the N1-amino group in this compound would introduce additional N-H stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-methyl-1H-benzimidazole shows a molecular ion peak corresponding to its molecular weight. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzimidazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-10-7-4-2-3-5-8(7)11(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEUYMSSSQJYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286365 | |

| Record name | 2-Methyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-93-0 | |

| Record name | NSC45056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-1,3-benzodiazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Methyl 1h Benzimidazol 1 Amine

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Ring

The benzimidazole nucleus is susceptible to electrophilic attack, with the position of substitution being influenced by the existing substituents on the ring.

Regioselectivity Studies (e.g., Nitration, Bromination)

Studies on the electrophilic substitution of the benzimidazole ring system have provided insights into the directing effects of its constituent atoms and substituent groups. While specific studies on the nitration and bromination of 2-methyl-1H-benzimidazol-1-amine are not extensively detailed in the provided results, the general reactivity of benzimidazoles can be inferred. For instance, the nitration of 2-methyl-5-nitro-1H-benzimidazol-6-amine has been documented, resulting in a dihydrate product where the molecular structure is planar. nih.govresearchgate.net This suggests that the benzimidazole ring can undergo further substitution even with deactivating groups present. The bromination of benzimidazole itself using N-bromosuccinimide is known to occur at the 2-position, though this position is occupied in the title compound. ambeed.com In the case of substituted benzimidazoles, the position of electrophilic attack is directed by the combined electronic effects of the substituents.

Steric and Electronic Influence of the N1-Amino and C2-Methyl Groups on Reactivity

The N1-amino and C2-methyl groups are expected to exert significant influence on the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) portion of the benzimidazole ring. The amino group (NH₂) at the N1 position is a strong activating group and an ortho-, para-director. The methyl group (CH₃) at the C2 position is a weak activating group, also directing ortho- and para-.

Given the positions of these groups, their directing effects on the benzenoid ring would be as follows:

The N1-amino group would activate the C7 and C5 positions.

The C2-methyl group's influence on the benzene ring is less direct but would likely have a minor activating effect.

Therefore, electrophilic attack is most likely to occur at the C7, C5, and possibly C4 and C6 positions, depending on the interplay of steric hindrance and electronic activation. The presence of the N1-amino group is anticipated to be the dominant factor in directing substitution.

N-Substitution and Functionalization Reactions

The nitrogen atoms of this compound are key sites for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation and Acylation at Nitrogen Centers

N-alkylation of benzimidazoles is a common method for their functionalization. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov For this compound, both the N1-amino group and the N3 atom of the imidazole (B134444) ring are potential sites for alkylation and acylation. The alkylation of the imidazole nitrogen (N3) is a well-established reaction, often carried out using alkyl halides in the presence of a base. researchgate.netresearchgate.net The N1-amino group can also be alkylated or acylated under appropriate conditions, leading to a variety of N-substituted derivatives. The relative reactivity of the two nitrogen centers towards alkylation and acylation would depend on the specific reaction conditions and the nature of the electrophile. For instance, N-alkylation of various benzimidazole derivatives has been achieved using different alkylating agents and reaction conditions. researchgate.netresearchgate.net

Formation of Schiff's Bases

The primary amino group at the N1 position of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff's bases (imines). nih.govderpharmachemica.comresearchgate.net This reaction is a versatile method for introducing a wide range of substituents and functionalities onto the benzimidazole scaffold. The formation of Schiff's bases from various benzimidazole derivatives has been widely reported, highlighting the utility of this reaction in synthesizing new compounds with diverse applications. nih.govderpharmachemica.comresearchgate.net For example, Schiff's bases have been synthesized from 2-aminobenzimidazole (B67599) and various aldehydes. derpharmachemica.comresearchgate.net

Complexation Chemistry and Ligand Properties

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry. Benzimidazole and its derivatives are known to form stable complexes with a variety of metal ions. nih.govacs.orgnih.govrsc.org The nitrogen atoms of the imidazole ring and the exocyclic amino group can act as donor sites, allowing the molecule to function as a monodentate, bidentate, or bridging ligand. The coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The formation of metal complexes with benzimidazole-derived ligands has been shown to be a promising strategy for the development of new materials and compounds with interesting properties. nih.govnih.gov

Coordination Modes in Metal Complexes

While specific studies detailing the coordination modes of this compound are not extensively documented in the reviewed literature, the coordination behavior of analogous benzimidazole derivatives provides significant insights into its potential as a ligand. Benzimidazole and its derivatives are well-known for their versatile coordinating abilities, typically involving the nitrogen atoms of the imidazole ring.

For instance, in a study on a novel benzimidazole-derived imine ligand, 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF), and its Co(III) and Cu(II) complexes, the ligand coordinates to the metal ions in both a 2:1 (ligand:metal) and a 1:1:1 (ligand:metal:1,10-phenanthroline) ratio nih.gov. The coordination involves the imine nitrogen and the phenolic oxygen, demonstrating the chelating potential of substituted benzimidazoles. Similarly, metal complexes of a novel benzimidazole-oxime ligand, (1E, 2Z)-2-(1H-benzoimidazol-1-yl)-2-(hydroxyimino)acetaldehyde oxime (H2L), with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized, where the ligand coordinates through its nitrogen atoms dergipark.org.tr.

In the case of this compound, potential coordination modes could involve the N3 atom of the imidazole ring and the exocyclic N1-amino group, allowing it to act as a bidentate chelating ligand. The presence of the methyl group at the C2 position may introduce steric effects that influence the geometry of the resulting metal complexes.

Characterization of 2-methyl-1H-benzimidazole as a Ligand (analogous studies)

The characterization of metal complexes with benzimidazole-based ligands is typically achieved through a combination of spectroscopic and analytical techniques. These methods provide crucial information about the ligand's coordination to the metal center.

In studies of bis-benzimidazole derivatives complexed with Cu(II), Zn(II), Ni(II), and Ag(I), characterization was performed using FT-IR, 1H-NMR, powder X-ray diffraction, ESI-MS, and UV-Vis spectroscopy nih.gov. The coordination of the imidazole nitrogen to the metal was confirmed by a downward shift of the ν(C=N) vibration in the FT-IR spectra of the complexes compared to the free ligands nih.gov. For example, in a series of Cu(II) complexes with 2-(1H-benzimidazole-2-yl)-phenol derivatives, the ν(C=N) vibrations shifted down by 6–35 cm⁻¹ upon complexation nih.gov.

Similarly, the synthesis and characterization of metal(II) complexes with a Schiff base derived from 2-aminomethyl benzimidazole and 2-furan carbaldehyde revealed that the Schiff base acts as a tridentate ligand ijsra.net. The formation of the complexes was confirmed by elemental analysis, conductivity studies, thermal analysis, and various spectroscopic methods including mass spectra, IR, and electronic spectra ijsra.net.

The following table summarizes the characterization data for representative metal complexes of analogous benzimidazole ligands.

| Complex | Ligand | Metal Ion | Key Characterization Findings | Reference |

| [Cu(BMF)(phen)Cl]·3H₂O | 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) | Cu(II) | Distorted octahedral geometry suggested by electronic spectra. | nih.gov |

| [Co(BMF)(phen)Cl]Cl·2H₂O | HBMF | Co(III) | Octahedral geometry confirmed by spectral data. | nih.gov |

| Dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N3]cobalt(II) | 1-trimethylsilylmethylbenzimidazole | Co(II) | Coordination through the N3 atom of the benzimidazole ring. | researchgate.net |

| [ML₂] (M=Co, Cu, Ni, VO) | Schiff base of 2-aminomethyl benzimidazole and 2-furan carbaldehyde | Co(II), Cu(II), Ni(II), VO(II) | Tridentate coordination of the Schiff base ligand. | ijsra.net |

Mannich Reaction Derivatization

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-aminocarbonyl compound known as a Mannich base nih.govthieme-connect.com. Benzimidazole derivatives can participate in this reaction, typically through the N-H proton of the imidazole ring.

While specific examples of Mannich reactions with this compound are not detailed in the available literature, studies on other benzimidazole derivatives provide a general framework for this transformation. For instance, Mannich bases of 2-substituted benzimidazoles have been synthesized by reacting the benzimidazole with formaldehyde and a secondary amine in ethanol, followed by refluxing nih.gov.

The general scheme for the Mannich reaction of a benzimidazole is as follows:

Benzimidazole + Formaldehyde + Secondary Amine → 1-(Aminomethyl)benzimidazole

The N1-amino group of this compound could potentially influence the course of the Mannich reaction. It might compete with the N-H proton (if tautomerism allows its presence) as the nucleophilic site, or it could itself be a substrate for the reaction, leading to different products.

Reactions Involving the N1-Amino Functional Group

The N1-amino group of this compound is a key functional group that can undergo a variety of chemical transformations. While specific studies on this compound are limited, the reactivity of analogous N-amino heterocycles, such as 1-aminobenzotriazole (B112013), and isomeric aminobenzimidazoles can provide valuable insights.

One of the characteristic reactions of N-amino compounds is their oxidation. For example, the oxidation of 1-aminobenzotriazole with lead tetra-acetate leads to the formation of benzyne, a highly reactive intermediate rsc.org. This suggests that this compound could potentially serve as a precursor to a reactive hetaryne intermediate upon oxidation.

The N1-amino group can also be expected to undergo reactions typical of primary amines, such as acylation, sulfonylation, and the formation of Schiff bases. For instance, studies on 2-amino-1-methylbenzimidazole (B158349), an isomer of the title compound, have shown that it reacts with various carbonyl compounds nih.govacs.org. It has been shown to react with 2-alkenals, 2,4-alkadienals, and other reactive carbonyls to form fluorescent adducts nih.govacs.org.

Furthermore, the N1-amino group can be involved in cyclization reactions to form fused heterocyclic systems. The reaction of 2-aminobenzimidazoles with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings sigmaaldrich.com. It is plausible that the N1-amino group of this compound could participate in similar cyclocondensation reactions with appropriate electrophiles.

The following table summarizes some of the potential reactions involving the N1-amino group, based on analogous compounds.

| Reaction Type | Reagents/Conditions | Potential Product | Analogous Compound/Reference |

| Oxidation | Lead tetra-acetate | Hetaryne intermediate | 1-Aminobenzotriazole rsc.org |

| Schiff Base Formation | Aldehydes/Ketones | N-imino derivative | 2-Amino-1-methylbenzimidazole nih.govacs.org |

| Acylation | Acid chlorides/anhydrides | N-acylamino derivative | General amine reactivity |

| Cyclocondensation | β-Dicarbonyl compounds | Fused heterocyclic systems | 2-Aminobenzimidazoles sigmaaldrich.com |

Applications in Advanced Chemical Sciences and Materials

Role as Building Blocks and Synthons in Complex Organic Synthesis

While the direct use of 2-methyl-1H-benzimidazol-1-amine as a synthon in complex organic synthesis is not extensively documented in the reviewed literature, the reactivity of the benzimidazole (B57391) core is well-established. A method for the synthesis of this compound itself involves the acetylation of a 2-nitroarylhydrazine, followed by reduction and acid-catalyzed cyclization, which yields the target compound through an acetyl group migration.

For instance, the related compound 2-methyl-1H-benzimidazole is used as a starting material for synthesizing derivatives with potential anti-inflammatory activity. It can be reacted with ethyl chloroacetate (B1199739) to produce an intermediate, ethyl (2-methyl-1H-benzimidazol-1-yl) acetate, which is then converted to various acetohydrazide derivatives. Similarly, researchers have synthesized novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives, also starting from 2-methyl-1H-benzimidazole, which have shown analgesic and anti-inflammatory properties.

Furthermore, the constitutional isomer, 1-methyl-1H-benzimidazol-2-amine , serves as a key reactant in the synthesis of N-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives, which have been investigated as potential kinase inhibitors.

The following table summarizes the utility of closely related benzimidazole compounds as synthons, highlighting the types of complex molecules that could potentially be accessed from a this compound precursor.

Table 1: Synthetic Applications of Related Benzimidazole Derivatives

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | Ethyl chloroacetate, Hydrazine hydrate | 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | |

| 2-methyl-1H-benzimidazole | Phenylhydrazine | 2-(2-methyl-1H-benzimidazol-1-yl)-N'-phenylacetohydrazide | |

| 1-methyl-1H-benzimidazol-2-amine | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid, HBTU, DIPEA | N-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | |

| 2-methyl-1H-benzimidazole | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)-2-methylbenzimidazole derivatives |

Reagents in Analytical Chemistry

Specific applications of this compound as a primary reagent in analytical chemistry are not prominently featured in scientific literature. However, the broader class of benzimidazole derivatives has shown significant promise in this field. A notable example is a benzimidazole-derived N-heterocyclic carbene-Ni(II) complex that demonstrates vapochromism—a color change upon exposure to vapor. This property allows it to be used as a sensor for the detection of volatile organic compounds (VOCs) with low coordinating ability, an important function in environmental and safety monitoring. This application underscores the potential for functionalized benzimidazoles in the development of novel analytical tools.

Precursors for Bio-derived Chemical Entities (e.g., Vitamin B12)

There is no scientific evidence in the reviewed literature to suggest that this compound serves as a precursor for the biosynthesis or industrial synthesis of Vitamin B12. The core of Vitamin B12 contains a different heterocyclic unit, 5,6-dimethyl-1H-benzimidazole. This molecule is formed in certain bacteria from flavin mononucleotide. The structural distinction—specifically the methylation pattern on the benzene (B151609) ring and the lack of an amino group at the 1-position—indicates that this compound is not a direct intermediate in the established biosynthetic pathways of Vitamin B12.

Applications in Agricultural Chemistry

The benzimidazole chemical class is of significant importance in agricultural chemistry, primarily due to the broad-spectrum fungicidal activity of many of its derivatives. These compounds are widely used to protect grain, fruit, and vegetable crops from a variety of pathogenic fungi, thereby improving yield and quality.

Key examples of commercial benzimidazole fungicides include carbendazim (B180503) (methyl 1H-benzimidazol-2-ylcarbamate) and benomyl, which metabolizes into carbendazim. The mode of action for these fungicides typically involves interfering with the assembly of microtubules in fungal cells, which disrupts cell division. The primary metabolite of many benzimidazole fungicides is 2-aminobenzimidazole (B67599), a compound structurally related to the subject of this article.

While the fungicidal properties of the benzimidazole scaffold are well-established, specific data on the use of this compound as a commercial agrochemical or an agent to enhance the efficacy of existing pesticides or herbicides could not be found in the reviewed literature. The potent biological activity of the general class, however, suggests that derivatives like it remain of interest for research and development in the agrochemical sector.

The benzimidazole framework, particularly with substitutions at the N-1 and C-2 positions as seen in this compound, is a cornerstone for creating functional molecules. Its unique electronic properties and structural rigidity make it an attractive candidate for various applications.

Catalytic Chemistry and Biomimetic Systems

The structural motif of this compound is pertinent to the field of catalytic chemistry, especially in the development of systems that mimic biological enzymes.

Researchers have successfully designed artificial metalloenzymes that mimic the function of phenoxazinone synthase, an enzyme that catalyzes the oxidation of 2-aminophenols. While studies may not name this compound directly, they utilize closely related benzimidazole derivatives as ligands to create these biomimetic systems. For example, iron(II/III) Schiff base complexes have been synthesized using ligands derived from the condensation of aldehydes with molecules like 2-(1-methyl-hydrazine)-benzimidazole. nih.gov

The resulting iron complexes exhibit phenoxazinone synthase-like activity. nih.govresearchgate.net The benzimidazole component of the ligand is crucial for this catalytic behavior. It is believed that the nitrogen atoms of the imidazole (B134444) ring and the presence of external hydrogen bond donors from the benzimidazole moiety are key to the complex's ability to bind to substrates like 2-aminophenol (B121084) and facilitate the oxidation reaction. nih.govnih.gov The mechanism involves the coordination of the 2-aminophenol to the iron center, a process influenced by the electronic and steric properties of the benzimidazole ligand. nih.gov

Biomimetic Iron Complexes with Benzimidazole-Derived Ligands

| Complex Type | Ligand Precursor | Metal Center | Mimicked Enzyme Activity | Key Structural Feature |

|---|---|---|---|---|

| 'Open' 1:1 Complex | 2-(1-methyl-hydrazine)-benzimidazole + 4-imidazolecarboxyaldehyde | Iron(III) | Phenoxazinone Synthase | Tridentate N-heterocyclic coordinating agent with benzimidazole moiety. nih.govresearchgate.net |

| 'Closed' 1:2 Complex | 2-(1-methyl-hydrazine)-benzimidazole + 1-methyl-2-imidazolecarboxyaldehyde | Iron(II) | Phenoxazinone Synthase | Benzimidazole framework influences biological behavior through hydrogen bonding. nih.govnih.gov |

Design of Novel Chemical Scaffolds in Medicinal Chemistry Research

The 2-methyl-1H-benzimidazole core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to extensive research into its use for creating new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Chemical Interaction Modulators

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological or chemical activity. For benzimidazole derivatives, SAR studies have shown that substitutions at the N-1, C-2, and C-5/6 positions are critical for modulating their pharmacological effects. nih.govnih.gov The development of new chemical interaction modulators often relies on systematically altering these positions to optimize activity and properties. nih.gov

The position and nature of substituents on the benzimidazole ring profoundly influence the molecule's activity.

N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the compound's lipophilicity and, consequently, its ability to penetrate cell membranes. Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives show that varying the length of the aliphatic chain at the N-1 position can tune the antiproliferative and antimicrobial activities. nih.gov

C-2 Position: The substituent at the C-2 position is crucial for directing the molecule's interactions with specific biological targets. For instance, substituting with a methyl group, as in the parent compound, can confer different activities compared to substitution with a hydroxymethyl group. A study comparing 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol found that the 2-methyl derivative had significantly better antioxidant and cytotoxic activities. banglajol.info

Benzene Ring (C4-C7 positions): Electron-donating or electron-withdrawing groups on the benzene portion of the scaffold can alter the electronic distribution of the entire molecule, affecting its binding affinity and reactivity. For example, adding electron-withdrawing groups like 4-fluorophenyl at other positions in the benzimidazole system has been shown to result in excellent anti-inflammatory activity. nih.gov

Impact of Substituents on Benzimidazole Activity

| Compound | Key Substituent | Position | Observed Activity/Property | Reference |

|---|---|---|---|---|

| 2-methyl-1H-benzimidazole | Methyl | C-2 | Moderate antioxidant and prominent cytotoxic activities. | banglajol.info |

| 1H-benzimidazol-2-ylmethanol | Hydroxymethyl | C-2 | Mild antioxidant activity. | banglajol.info |

| N-alkylated-2-(phenyl)-1H-benzimidazoles | Alkyl chains | N-1 | Modulates lipophilicity and antimicrobial activity. | nih.gov |

| Benzimidazole derivatives | 4-Fluorophenyl | Varies | Excellent anti-inflammatory activity. | nih.gov |

Replacing a methyl group with a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to modulate a compound's properties. The CF3 group is significantly more electronegative and can alter lipophilicity, metabolic stability, and binding interactions.

In the context of the benzimidazole scaffold, introducing a CF3 group at the C-2 position, creating 2-(trifluoromethyl)-1H-benzimidazole, has been explored to improve pharmacokinetic properties. researchgate.net While a methyl group is lipophilic, the effect of a trifluoromethyl group is more complex. Studies on aliphatic alcohols have shown that trifluorination strongly enhances lipophilicity only when the CF3 group is in the alpha-position relative to a functional group, which would be the case in 2-(trifluoromethyl)-1H-benzimidazole. nih.gov This increased lipophilicity can enhance membrane permeability. Furthermore, the strong electron-withdrawing nature of the CF3 group can influence the acidity of the N-H proton on the imidazole ring, affecting how the molecule interacts with biological targets through hydrogen bonding. nih.govnih.gov

Comparison of Methyl vs. Trifluoromethyl Substituents

| Property | Methyl (-CH3) Group | Trifluoromethyl (-CF3) Group |

|---|---|---|

| Lipophilicity | Lipophilic, contributes to non-polar character. | Generally increases lipophilicity, acting as a "lipophilic electron-withdrawing group". nih.gov |

| Electronic Effect | Weakly electron-donating. | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. |

| Metabolic Stability | Susceptible to oxidation by cytochrome P450 enzymes. | More resistant to oxidative metabolism, often increasing the compound's half-life. |

| Binding Interactions | Participates in van der Waals and hydrophobic interactions. | Can form dipole-dipole, multipolar, and orthogonal multipolar interactions, altering binding affinity. nih.gov |

Potential in Advanced Material Development (e.g., UV Filters, Pigments)

The inherent properties of the benzimidazole ring system, such as its aromaticity and thermal stability, make it a candidate for the development of advanced materials. Benzimidazole-derived N-heterocyclic carbene (NHC) ligands have been used to create transition-metal complexes that exhibit vapochromism—changing color upon exposure to volatile organic compounds (VOCs). acs.org A dicationic Ni(II) complex with a benzimidazole-derived NHC ligand was shown to change color from yellow to green when exposed to certain VOCs, demonstrating its potential as a sensor. acs.org

While not specifically documented for this compound, the general class of benzimidazoles is known for its UV-absorbing properties, a consequence of the extended π-conjugated system. This characteristic is fundamental for molecules designed as UV filters. The development of novel pigments and dyes also leverages such chromophoric systems. Research into homoleptic Iridium(III) carbene complexes, which can include benzimidazole-type ligands, is being pursued for creating deep-blue emissive materials for Organic Light-Emitting Diodes (OLEDs). acs.org The stability and electronic properties of the benzimidazole core are advantageous for these applications, suggesting that derivatives like this compound could serve as building blocks for new functional materials.

Future Directions and Emerging Research Perspectives

Exploration of Unconventional Synthetic Pathways for N1-Aminated Benzimidazoles

While classical condensation reactions between o-phenylenediamines and carboxylic acids are standard for creating the benzimidazole (B57391) core, the direct and selective amination at the N1 position presents a significant synthetic challenge. banglajol.inforesearchgate.net Future research is increasingly focused on developing unconventional pathways that offer greater efficiency, selectivity, and greener reaction conditions.

Key areas of exploration include:

Transition-Metal-Catalyzed N-Amination: Methodologies employing catalysts based on copper or palladium are being investigated for the direct C-N bond formation between the benzimidazole nitrogen and an amine source. These methods could offer milder reaction conditions and broader substrate scope compared to traditional approaches.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole derivatives. mdpi.com Applying this technology to N1-amination reactions could provide a rapid and efficient route to compounds like 2-methyl-1H-benzimidazol-1-amine.

Flow Chemistry Systems: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. Developing a flow-based synthesis for N1-aminated benzimidazoles could enable safer, more scalable, and highly reproducible production.

Enzymatic and Bio-catalytic Methods: The use of enzymes or whole-cell systems for selective amination represents a frontier in green chemistry. Research into identifying or engineering enzymes capable of catalyzing the formation of the N-N bond on the benzimidazole nucleus could lead to highly enantioselective and environmentally benign synthetic routes.

Novel Aminating Reagents: The development of new reagents that can deliver the -NH2 group to the N1 position of the benzimidazole ring under mild conditions is a critical area of research. This includes exploring hydroxylamine (B1172632) derivatives and other electrophilic amination agents that can overcome the challenges of direct amination.

These emerging synthetic strategies promise to make N1-aminated benzimidazoles more accessible, paving the way for broader exploration of their chemical and biological properties.

Advanced Computational Design and Optimization for Specific Chemical Properties

Computational chemistry is an indispensable tool for accelerating the design and optimization of benzimidazole derivatives for targeted applications. In silico methods allow researchers to predict molecular properties and interactions, thereby prioritizing the synthesis of the most promising candidates and reducing reliance on time-consuming experimental screening. nih.gov

Future computational efforts will be directed towards:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure, molecular orbitals, and electrostatic properties of this compound. doi.orgresearchgate.net These calculations are crucial for understanding the molecule's reactivity and its potential to interact with biological targets or metal surfaces.

Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding affinity and interaction patterns of benzimidazole derivatives with specific protein targets, such as enzymes or receptors. researchgate.net For instance, molecular docking can be used to design potent enzyme inhibitors, while molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. researchgate.netresearchgate.net

ADMET Prediction: The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govscribd.com Computational models can forecast pharmacokinetic profiles and potential toxicity issues, allowing for the optimization of the benzimidazole scaffold to improve its drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pnrjournal.com By developing robust QSAR models for N1-aminated benzimidazoles, researchers can predict the activity of novel derivatives before they are synthesized, guiding the design of more potent compounds. researchgate.net

The following table summarizes key computational methods and their applications in the context of this compound research.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Molecular Property Prediction | Electronic structure, orbital energies, reactivity indices, electrostatic potential. doi.orgresearchgate.net |

| Molecular Docking | Drug Design, Materials Science | Binding affinity, interaction modes with protein active sites, adsorption on metal surfaces. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Drug Design, Biophysics | Stability of ligand-protein complexes, conformational changes, free energy of binding. researchgate.net |

| ADMET Prediction | Drug Discovery | Solubility, permeability, metabolic stability, potential toxicity, bioavailability. nih.govscribd.com |

| QSAR/QSPR | Drug Design, Materials Science | Predictive models for biological activity (e.g., anticancer, antimicrobial) or chemical properties (e.g., corrosion inhibition). doi.orgpnrjournal.com |

Development of Novel Chemical Reagents and Catalysts Based on the Compound

The unique structure of this compound, featuring multiple nitrogen atoms with varying electronic environments, makes it an attractive scaffold for the development of novel reagents and catalysts. The N1-amino group, in particular, offers a functional handle for further modification.

Future research in this area includes:

Ligand Design for Homogeneous Catalysis: Benzimidazole derivatives are effective ligands for various transition metals, forming stable complexes that can catalyze a wide range of organic transformations. nih.gov The N1-amino group can be functionalized to create bidentate or polydentate ligands with tailored steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity for reactions like cross-coupling, hydrogenation, and polymerization.

Organocatalysis: The basic nitrogen atoms in the benzimidazole ring and the N1-amino group can function as hydrogen bond donors or acceptors, making these compounds potential organocatalysts. Research could focus on designing derivatives that can catalyze reactions such as aldol (B89426) condensations, Michael additions, or asymmetric transformations.

Phase-Transfer Catalysts: By quaternizing one of the nitrogen atoms, it is possible to create benzimidazolium salts. These ionic compounds can be explored as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases, which is a key principle of green chemistry.

Redox-Active Reagents: The benzimidazole core can be modified to participate in electron transfer processes. The N1-amino group could be oxidized or functionalized with redox-active moieties to create novel reagents for specific oxidation or reduction reactions in organic synthesis.

In-depth Investigation of Unique Reactivity Profiles Arising from the N1-Amino Group

The presence of a nitrogen atom directly bonded to the N1 position of the imidazole (B134444) ring introduces unique electronic and steric features that can lead to novel chemical reactivity. A thorough investigation of these reactivity profiles is essential for unlocking new synthetic applications for this compound.

Emerging research perspectives include:

Reactions at the Exocyclic Nitrogen: The N1-amino group can serve as a nucleophile, participating in reactions with a variety of electrophiles. This could lead to the synthesis of a wide array of new derivatives, including hydrazones, amides, and sulfonamides, each with potentially distinct chemical properties and biological activities. nih.gov

Intramolecular Cyclization Reactions: The proximity of the N1-amino group to other positions on the benzimidazole ring could facilitate novel intramolecular cyclization reactions. By introducing appropriate functional groups at the 2-methyl position or on the benzene (B151609) ring, researchers could explore pathways to new fused heterocyclic systems.

Directed Ortho-Metalation (DoM): The N1-amino group, or a derivative thereof, could potentially act as a directing group for the selective metalation and subsequent functionalization of the C7 position of the benzene ring, providing a regioselective route to otherwise inaccessible derivatives.

Ring Transformation Reactions: Under specific conditions, such as thermal or photochemical stimulation, the N1-amino group could trigger ring-opening or ring-rearrangement reactions, leading to the formation of completely different heterocyclic scaffolds. Investigating these transformations could provide access to novel chemical space.

Integration of Machine Learning in Predictive Chemical Research for Benzimidazole Derivatives

Machine learning (ML) is rapidly transforming chemical research by enabling the development of predictive models from large datasets, thereby accelerating the discovery of new molecules with desired properties. acs.org The application of ML to the study of benzimidazole derivatives is a promising area for future exploration. doi.org

Key applications of machine learning in this context include:

Predictive Bioactivity Modeling: ML algorithms, such as random forest, support vector machines (SVM), and deep neural networks, can be trained on existing data to predict the biological activity of new benzimidazole derivatives. doi.orgsemanticscholar.org These models can screen vast virtual libraries of compounds to identify candidates with high predicted potency as anticancer, antimicrobial, or antiviral agents, for example. semanticscholar.orgairi.net

De Novo Molecular Design: Generative ML models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained to design entirely new benzimidazole-based structures that are optimized for specific properties, such as high binding affinity to a biological target and favorable ADMET characteristics. acs.org

Reaction Outcome and Synthesis Prediction: ML models can be trained on historical reaction data to predict the success or failure of a planned synthetic route. friedler.net This can help chemists optimize reaction conditions and choose the most viable pathways for synthesizing novel derivatives of this compound, saving significant time and resources.

Property Prediction for Materials Science: Machine learning can be used to develop Quantitative Structure-Property Relationship (QSPR) models that predict physical or chemical properties relevant to materials science, such as corrosion inhibition efficiency. researchgate.net

The table below highlights various ML models and their potential applications in advancing research on benzimidazole derivatives.

| Machine Learning Model | Application Area | Predictive Goal |

| K-Nearest Neighbor (KNN) | Bioactivity & Property Prediction | Predict corrosion inhibition efficiency, antifungal activity. doi.orgpnrjournal.com |

| Support Vector Machine (SVM) | Bioactivity Prediction | Classify compounds as active or inactive against a specific biological target. doi.orgsemanticscholar.org |

| Random Forest (RF) | Bioactivity & Property Prediction | Develop robust predictive models for complex biological data. doi.org |

| Deep Neural Networks (DNN) | De Novo Design & Bioactivity | Predict bioactivity from large datasets; generate novel molecular structures with desired properties. acs.orgairi.net |

| Reinforcement Learning (RL) | Molecular Optimization | Iteratively design novel compounds with improved properties, such as enhanced bioactivity and drug-likeness. airi.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-methyl-1H-benzimidazol-1-amine from o-phenylenediamine derivatives?

- Methodological Answer : The synthesis typically involves reacting o-phenylenediamine with a methyl-substituted acyl chloride (e.g., m-toluoyl chloride) under controlled conditions. Key factors include:

- Leaving Groups : Acyl chlorides with strong leaving groups (e.g., Cl⁻) facilitate nucleophilic substitution at the carbonyl carbon, promoting amide formation .

- Protonating Agents and Temperature : Excess polyphosphoric acid and high temperatures (e.g., reflux in toluene) favor cyclization to the benzimidazole core by dehydrating intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene aids in azeotropic water removal during cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for aromatic proton environments (δ 7.0–8.5 ppm) and methyl group signals (δ 2.5–3.0 ppm). Coupling patterns distinguish between amine and imine protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 147.0796 for CHN) and fragmentation pathways .

- X-ray Crystallography : Use SHELX software to resolve crystal structures, identifying hydrogen-bonding networks and packing motifs. Refinement parameters (R factor < 0.05) ensure accuracy .

Q. How do hydrogen-bonding patterns influence the crystallization and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs:

- N–H···N Interactions : The amine group forms chains (C(4) motifs) or dimers (R_2$$^2(8)), stabilizing the crystal lattice .

- Methyl Group Effects : Steric hindrance from the methyl substituent may reduce π-π stacking, favoring layered hydrogen-bonded networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Methyl groups may lower LUMO energy, enhancing electrophilic substitution reactivity .

- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects on reaction pathways .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry predictions?

- Methodological Answer :

- Error Analysis : Compare DFT-optimized bond lengths/angles with X-ray data. Discrepancies > 0.05 Å suggest inadequate functional selection or missing solvent effects .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, improving R-factor convergence .

- Dynamic Effects : Incorporate molecular dynamics (MD) simulations to account for thermal motion in experimental data .

Q. What challenges arise in designing multi-step syntheses of this compound derivatives with functionalized substituents?

- Methodological Answer :

- Regioselectivity : Steric and electronic effects dictate substitution patterns. For example, electron-withdrawing groups (e.g., NO) at the 5-position require protecting group strategies .

- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups but requires ligand screening (e.g., SPhos vs. XPhos) to suppress homocoupling .

- Purification Challenges : Column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) separates regioisomers with similar polarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.